molecular formula C17H15NO4 B1491513 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one CAS No. 1946021-38-0

2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one

Cat. No. B1491513
CAS RN: 1946021-38-0
M. Wt: 297.3 g/mol
InChI Key: OEJSAKBNPKQUFK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one , also known as DMC , is a natural product isolated from the seeds of Syzygium nervosum A.Cunn. ex DC.. It exhibits intriguing biological activities and has drawn attention due to its potential therapeutic properties .


Synthesis Analysis

Thirty-three derivatives of DMC have been synthesized through various chemical transformations, including acylation, alkylations, and sulfonylation. These semi-synthetic derivatives were designed to explore structure-activity relationships (SAR) and enhance their biological properties. Notably, methylation, benzylation, benzenesulfonylation, naphthalenesulfonylation, and naphthoylation on the 4’-hydroxy group showed remarkable cytotoxicity against carcinoma cell lines .


Molecular Structure Analysis

The molecular structure of DMC consists of a quinoline core with a 3-hydroxy group and two methoxy substituents on the phenyl ring. The precise arrangement of these functional groups influences its biological activity. Further elucidation of its three-dimensional structure and intermolecular interactions is essential for understanding its mode of action .


Chemical Reactions Analysis

DMC derivatives were synthesized by modifying the 2’- and 4’-positions. Notably, 4’-O-monosubstituted DMC, 7-O-acylated-4-hydroxycoumarin derivatives, stilbene-coumarin derivatives, 2’,4’-disubstituted DMC, and flavanone derivatives were prepared. These modifications significantly impacted cytotoxicity, highlighting the importance of the 2’-hydroxy group and the derivatization pattern of the 4’-hydroxy group .

Mechanism of Action

Molecular docking studies shed light on how DMC and its derivatives interact with cyclin-dependent kinase 2 (CDK2). Understanding these interactions at the molecular level provides insights into their potential as anticancer agents. Further investigations are needed to validate their specific targets and pathways .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,20H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSAKBNPKQUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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